molecular formula C8H8INO2 B1447240 2-Ethoxy-4-iodonicotinaldehyde CAS No. 1706453-26-0

2-Ethoxy-4-iodonicotinaldehyde

Cat. No. B1447240
M. Wt: 277.06 g/mol
InChI Key: WSRFDEYKWLMMHT-UHFFFAOYSA-N
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Description

2-Ethoxy-4-iodonicotinaldehyde is a chemical compound with the molecular formula C8H8INO2 and a molar mass of 277.06 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-4-iodonicotinaldehyde consists of an ethoxy group (C2H5O-) and an iodine atom attached to a nicotinaldehyde core .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

A significant area of application for ethoxy and iodine-containing compounds includes their role in the synthesis of complex organic molecules. For example, studies have described the synthesis of various substituted compounds through processes such as electrophilic iodocyclization, indicating the utility of similar compounds in creating heterocyclic structures and other organic frameworks (Reddy et al., 2013). Such synthetic methodologies are crucial for developing pharmaceuticals, agrochemicals, and organic materials.

Crystal Engineering and Material Science

Compounds like 2-Ethoxy-4-iodonicotinaldehyde are valuable in crystal engineering, where they can serve as ligands or building blocks for metal-organic frameworks (MOFs) and other coordination complexes. Research in this area explores the structural and functional properties of metal complexes derived from ethoxy-substituted ligands, highlighting their potential in catalysis, magnetic materials, and gas storage (Jana & Mohanta, 2014).

Analytical Chemistry Techniques

The determination of functional groups such as ethoxyl groups in complex molecules is crucial for understanding material properties and quality control. A method developed for the quantitative analysis of ethoxyl groups in lignin showcases the importance of accurate analytical techniques in materials science and environmental chemistry (Sumerskii et al., 2017). This illustrates the broader relevance of studying and understanding the properties of ethoxy-containing compounds.

Nonlinear Optical Materials

Research into the optical properties of ethoxy-substituted compounds contributes to the development of materials with potential applications in nonlinear optics, photodynamic therapy, and organic electronics. Investigations into compounds with ethoxy groups have revealed their significance in tuning the photophysical and photochemical properties essential for these applications (Hajam et al., 2021).

properties

IUPAC Name

2-ethoxy-4-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-2-12-8-6(5-11)7(9)3-4-10-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRFDEYKWLMMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-iodonicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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